![molecular formula C7H10ClNO2 B2492878 4-Amino-2-methylbenzene-1,3-diol;hydrochloride CAS No. 856079-50-0](/img/structure/B2492878.png)
4-Amino-2-methylbenzene-1,3-diol;hydrochloride
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Overview
Description
The compound 4-Amino-2-methylbenzene-1,3-diol;hydrochloride is a derivative of aminobenzene with a specific hydrochloride group, which plays a crucial role in various chemical reactions and applications due to its unique structure and properties.
Synthesis Analysis
The synthesis of similar aminobenzene derivatives involves chlorination and hydrolysis processes, employing reagents like N-chlorosuccinimide in tetrachloromethane or high-pressure hydrolysis and reduction reactions for chloro-aniline derivatives (Effenberger & Mündl, 1992).
Molecular Structure Analysis
Crystallographic studies on similar compounds reveal the significance of steric hindrance and aromatic π systems in determining the molecular structure. X-ray structural analyses have confirmed these aspects in chlorotris(dialkylamino)benzenes, which share a related aromatic backbone (Effenberger & Mündl, 1992).
Chemical Reactions and Properties
Aminobenzene derivatives undergo various chemical reactions, including halogenation and amination, leading to the formation of complex molecules with enhanced chemical properties such as increased solubility and reactivity (Zi-qiang, 2007).
Physical Properties Analysis
The physical properties of aminobenzene derivatives, including their solubility, crystalline structure, and molecular geometry, are influenced by substituents and processing conditions. These properties are critical for applications in material science and organic chemistry (Ejsmont et al., 2002).
Chemical Properties Analysis
The chemical behavior of this compound and related compounds is characterized by their reactivity towards electrophiles, nucleophiles, and their ability to form hydrogen bonds. These chemical properties are foundational to their applications in synthesis and pharmaceuticals (Geiger & Parsons, 2014).
Scientific Research Applications
Corrosion Inhibition
4-Amino-2-methylbenzene-1,3-diol hydrochloride derivatives, specifically 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties. These compounds are effective in preventing corrosion on mild steel in acidic environments, such as 1 M HCl, with a significant inhibition efficiency (Verma, Quraishi, & Singh, 2015).
Natural Product Synthesis
This chemical has been involved in the synthesis of new compounds from natural sources. For instance, derivatives like 4-hydroxybenzyl-substituted amino acid derivatives have been isolated from the rhizomes of Gastrodia elata, highlighting its potential in natural product chemistry (Guo et al., 2015).
Metal Complex Synthesis
The compound plays a role in the synthesis of metal complexes. Research indicates its use in forming mononuclear and binuclear metal complexes, which have applications in fields like magnetic, spectral, and electrochemical studies (Gagne, Marritt, Marks, & Siegl, 1981).
Environmental and Health Applications
Its derivatives, such as diaminotoluene, have been studied for their environmental and health impacts. For example, studies have explored their densities, viscosities, and interactions with various solvents, which are crucial for understanding their behavior in different environments and potential health effects (Zhu, Han, Liu, & Ma, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
Similar compounds often work through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Similar compounds often affect pathways involving aromatic compounds . These pathways can have downstream effects on various biological processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often have a variety of effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-methylbenzene-1,3-diol;hydrochloride. These factors can include temperature, pH, and the presence of other molecules in the environment .
properties
IUPAC Name |
4-amino-2-methylbenzene-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3,9-10H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGROHPFQVWQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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